molecular formula C16H11ClFN3O3 B6513540 1-[(2-chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-46-1

1-[(2-chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B6513540
CAS RN: 941952-46-1
M. Wt: 347.73 g/mol
InChI Key: VSECBRVMBBUFQT-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11ClFN3O3 and its molecular weight is 347.73 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is 347.0472971 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(2-chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation

This compound could be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This could be valuable for formal anti-Markovnikov alkene hydromethylation .

Anti-Inflammatory Compound

The compound has been synthesized and characterized for its potential as an anti-inflammatory compound . It has shown comparable activity to the COX-2 inhibitor lumiracoxib, without gastro-ulceration effects . This could make it a valuable tool in the treatment of chronic inflammatory diseases .

Medical Devices

The compound could have applications in the medical devices field. For instance, it could be used in the coating inspection and acute particulate characterization of coated drug-eluting vascular stent systems . This standard is recognized for its scientific and technical merit and supports existing regulatory policies .

Pharmacological Evaluation

The compound has been evaluated for its pharmacological properties . It was designed using the prodrug approach and characterized by nuclear magnetic resonance, elemental analysis, mass spectrometry, and infrared spectroscopy .

Cell Migration Inhibition

In a thioglycollate-induced peritonitis model, the compound was shown to inhibit cell migration by 50.4% . This could be particularly useful in the treatment of diseases where cell migration plays a key role .

Non-Ulcerogenic Prototype

The compound represents a new non-ulcerogenic prototype for the treatment of chronic inflammatory diseases . This could be particularly beneficial for patients who are at risk of developing gastric ulcers from their anti-inflammatory medication .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O3/c17-12-4-1-5-13(18)11(12)9-21-7-2-3-10(16(21)23)15(22)19-14-6-8-24-20-14/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSECBRVMBBUFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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